N3-L-Dbu(Boc)-OH
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Overview
Description
“N3-L-Dbu(Boc)-OH” is a synthetic compound often used in peptide synthesis. It is a derivative of the amino acid L-Dbu (L-2,4-diaminobutyric acid) with a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is valuable in organic chemistry and biochemistry for its role in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N3-L-Dbu(Boc)-OH” typically involves the protection of the amino group of L-2,4-diaminobutyric acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of “this compound” follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
“N3-L-Dbu(Boc)-OH” can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Coupling: DIC and HOBt in an organic solvent like dimethylformamide (DMF) at room temperature.
Major Products Formed
Deprotection: L-2,4-diaminobutyric acid.
Coupling: Peptides containing the L-Dbu residue.
Scientific Research Applications
“N3-L-Dbu(Boc)-OH” is used in various scientific research applications, including:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Medicinal Chemistry: In the development of peptide-based drugs and therapeutic agents.
Biochemistry: For studying protein structure and function.
Industrial Applications: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “N3-L-Dbu(Boc)-OH” primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-lysine: Another Boc-protected amino acid used in peptide synthesis.
N-Boc-L-ornithine: Similar to L-Dbu but with an additional methylene group in the side chain.
Uniqueness
“N3-L-Dbu(Boc)-OH” is unique due to its specific structure and properties, which make it suitable for certain types of peptide synthesis. Its shorter side chain compared to lysine and ornithine can influence the conformation and properties of the resulting peptides.
Properties
IUPAC Name |
(3R)-3-azido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)11-5-6(12-13-10)4-7(14)15/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHVRORHDYNPGX-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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